

Independent Verification of ZAP-180013's Inhibitory Role on ZAP-70

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ZAP-70 inhibitor, **ZAP-180013**, with other known inhibitors, supported by experimental data. **ZAP-180013** has been identified as an inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component in the T-cell receptor (TCR) signaling pathway.^{[1][2][3]} This guide will delve into its mechanism of action, compare its potency with alternative inhibitors, and provide detailed experimental protocols for the assays used in its characterization.

Mechanism of Action of ZAP-180013

ZAP-180013 functions by disrupting the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor complex.^{[1][4]} This interaction is a pivotal step in the signal transduction cascade that leads to T-cell activation. By inhibiting this binding, **ZAP-180013** effectively blocks downstream signaling events.

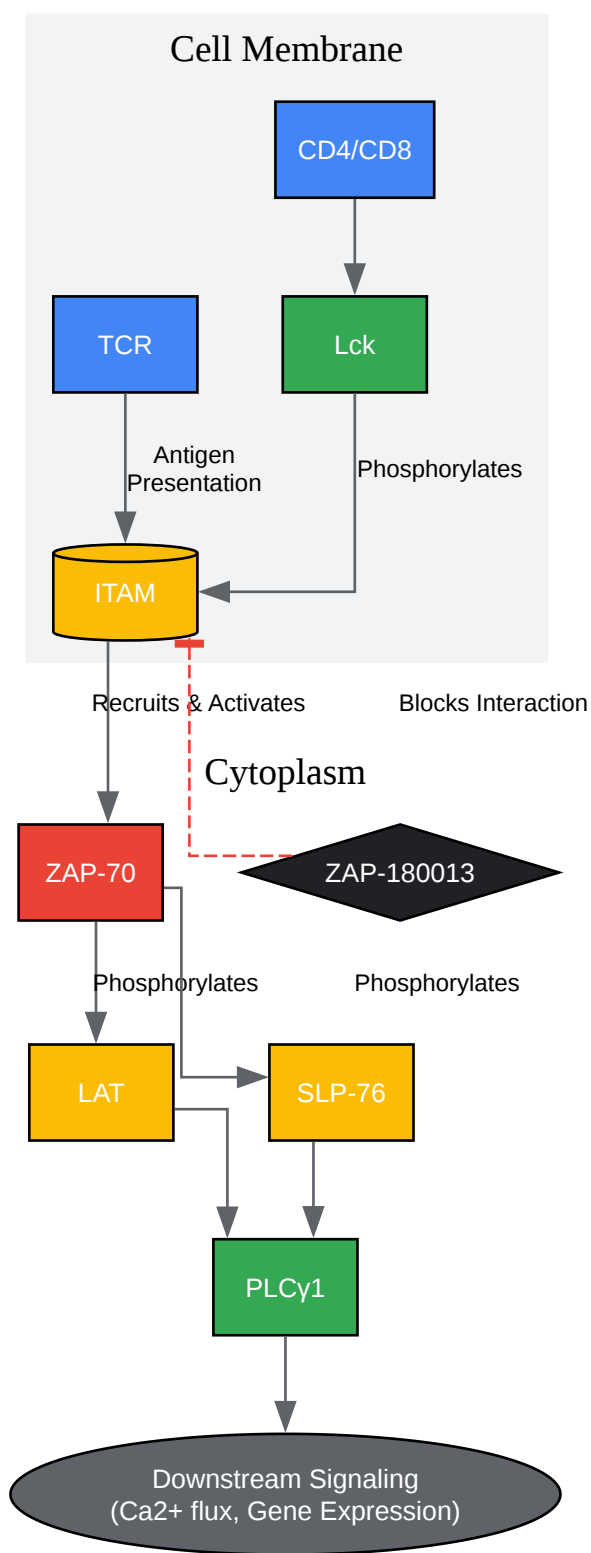
Comparative Inhibitory Activity

The inhibitory potency of **ZAP-180013** against ZAP-70 has been quantified using various biochemical assays. This section compares its performance with other known ZAP-70 inhibitors, Piceatannol and BAY 61-3606.

Inhibitor	Target(s)	IC50 / Ki	Assay Type	Reference
ZAP-180013	ZAP-70	1.8 μ M (IC50)	Not Specified	[1][5][6]
9.6 μ M (IC50)	Fluorescence Polarization (FP)	[1]		
16.841 μ M (IC50)	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1]		
Piceatannol	ZAP-70, Syk	~10 μ M (IC50 for Syk)	Not Specified	[2][7]
BAY 61-3606	Syk, ZAP-70 (weaker)	7.5 nM (Ki for Syk)	Not Specified	[8]

ZAP-70 Signaling Pathway

The following diagram illustrates the central role of ZAP-70 in the T-cell receptor signaling cascade and the point of inhibition by **ZAP-180013**.



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ZAP-70 Signaling Pathway and Inhibition by **ZAP-180013**

Experimental Protocols

Detailed methodologies for the key assays used to characterize ZAP-70 inhibitors are provided below.

Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition

Objective: To measure the inhibition of the ZAP-70 SH2 domain binding to a phosphorylated ITAM peptide.

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this assay, a fluorescently labeled ITAM peptide (tracer) will have a low polarization value when free in solution. Upon binding to the larger ZAP-70 protein, its tumbling rate decreases, resulting in a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in the polarization signal.

Materials:

- Purified ZAP-70 protein
- Fluorescently labeled ITAM peptide (e.g., TAMRA-2pY)
- Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20)
- **ZAP-180013** and other test compounds
- 384-well black microplates
- Plate reader with fluorescence polarization capabilities

Procedure:

- Prepare a solution of ZAP-70 and the fluorescently labeled ITAM peptide in the assay buffer. The final concentrations should be optimized to be at or below the K_d of the interaction to ensure assay sensitivity.

- Dispense the ZAP-70/peptide mixture into the wells of the 384-well plate.
- Add serial dilutions of the test compounds (e.g., **ZAP-180013**) to the wells. Include control wells with DMSO (vehicle) for 0% inhibition and wells with buffer only for 100% inhibition.
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition

Objective: To provide an orthogonal method to confirm the inhibitory activity of compounds on the ZAP-70:ITAM interaction.

Principle: TR-FRET is a robust assay technology based on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled peptide) when they are in close proximity. In this assay, biotinylated ZAP-70 is coupled to a streptavidin-conjugated donor, and a fluorescently labeled ITAM peptide serves as the acceptor. Binding brings the donor and acceptor close, resulting in a high FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

- Biotinylated ZAP-70 protein
- Streptavidin-conjugated FRET donor (e.g., Terbium cryptate)
- Fluorescently labeled ITAM peptide (FRET acceptor)

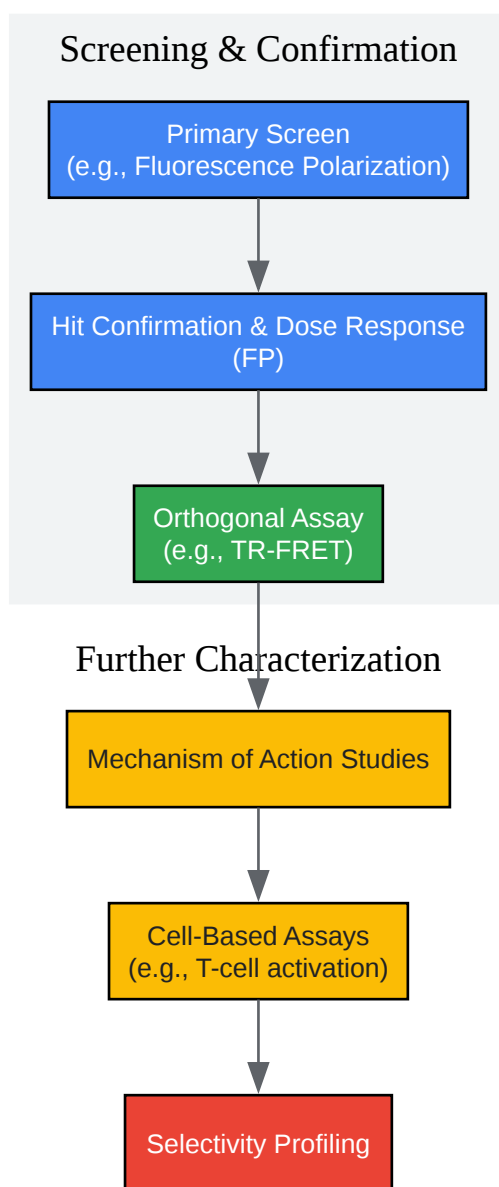
- Assay Buffer (similar to FP assay buffer)
- **ZAP-180013** and other test compounds
- 384-well low-volume white microplates
- TR-FRET-capable plate reader

Procedure:

- Prepare a solution containing biotinylated ZAP-70 and the streptavidin-conjugated FRET donor in the assay buffer and incubate to allow for binding.
- In a separate tube, prepare a solution of the fluorescently labeled ITAM peptide.
- Dispense serial dilutions of the test compounds into the wells of the 384-well plate.
- Add the ZAP-70/donor complex to the wells.
- Add the fluorescently labeled ITAM peptide to initiate the binding reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths and time-resolved settings.
- Calculate the ratio of the acceptor and donor emission signals.
- Determine the percent inhibition for each compound concentration relative to controls and calculate the IC₅₀ value as described for the FP assay.

Experimental Workflow

The following diagram outlines the general workflow for the identification and characterization of ZAP-70 inhibitors.



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Workflow for ZAP-70 Inhibitor Characterization

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